molecular formula C37H71O8P B162893 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate CAS No. 62600-81-1

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate

Cat. No. B162893
CAS RN: 62600-81-1
M. Wt: 674.9 g/mol
InChI Key: OPVZUEPSMJNLOM-QEJMHMKOSA-N
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Description

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (1,2-POPA) is a phospholipid that contains saturated palmitic acid (16:0) and monounsaturated oleic acid (18:1) inserted at the sn-1 and sn-2 positions, respectively . It is an amphiphilic molecule containing hydrophobic saturated palmitic acid and unsaturated oleic acid tails and a hydrophilic phosphate head connected by glycerol . It is an important phospholipid for biophysical experiments and has been used to study various subjects such as lipid rafts .


Molecular Structure Analysis

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate is a diacylglycerol phospholipid. The fatty acid composition, i.e., saturated chain in the sn-1 position and unsaturated chain in the sn-2 position, mimics mammalian phospholipid composition .


Chemical Reactions Analysis

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate can be used in the generation of micelles, liposomes, and other types of artificial membranes .


Physical And Chemical Properties Analysis

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate has a molecular formula of C37H71O8P and a molecular weight of 674.9 g/mol . It is a 1,2-diacyl-sn-glycerol 3-phosphate in which the 1- and 2-acyl groups are palmitoyl and oleoyl respectively .

Scientific Research Applications

Enzymatic Properties and Specificity

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate has been studied for its role in various enzymatic processes. For instance, the glycerol-3-phosphate acyltransferases from pea and spinach chloroplasts show specificity for glycerol 3-phosphate as an acyl acceptor, predominantly acylating at the C-1 position. When given mixtures of different acyl groups, these enzymes prefer the oleoyl group, indicating a specificity that aligns with the structure of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (Frentzen, Heinz, McKeon, & Stumpf, 2005).

Chemical Synthesis and Utility

Chemical synthesis studies have contributed to understanding the utility of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate. The synthesis of diphosphoinositide, involving 1-palmitoyl-2-oleoyl-sn-glycero-3-iodohydrin, highlights the chemical processes through which such compounds can be formed and their potential applications in broader biochemical contexts (Shevchenko, Tsirenina, Molotkovsky, & Bergelson, 1975).

Cellular Signaling and Interaction

In cellular signaling, lysophosphatidic acid (LPA), which includes 1-acyl-sn-glycero-3-phosphate structures, is significant. Studies on human A431 cells indicate that the structure of LPA, including variations like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate, is critical for receptor activation in calcium mobilization pathways (Jalink et al., 1995).

Lipid Membrane Research

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate has applications in lipid membrane research. Enzyme-assisted synthesis methods have been developed for high-purity, chain-deuterated phosphocholines like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, demonstrating its use in experimental techniques that study membrane properties (Bogojevic & Leung, 2020).

Phase Behavior in Biological Membranes

The phase behavior of biological membranes incorporating compounds like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate is a crucial area of study. Investigations into the phase transitions and molecular organization of such phospholipids, and their analogues, provide insights into the fluidity and stability of cell membranes under various conditions (Yepuri, Darwish, Krause‐Heuer, Leung, Delhom, Wacklin, & Holden, 2016).

Future Directions

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate is a crucial component for the fluidity of membranes under physiological conditions . It is also used in systems mimicking the cell membrane such as Nanodiscs . Therefore, it is expected to continue playing a significant role in future research related to cell membrane studies and drug delivery systems .

properties

IUPAC Name

[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H71O8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3,(H2,40,41,42)/b18-17-/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVZUEPSMJNLOM-QEJMHMKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H71O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801264095
Record name 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

674.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PA(16:0/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0007859
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate

CAS RN

62600-81-1
Record name 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62600-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD2KZ5EA4K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
483
Citations
S Mizuno, H Sasai, A Kume, D Takahashi… - FEBS …, 2017 - Wiley Online Library
α‐Synuclein (α‐syn), which causally links to Parkinson's disease, binds to vesicles containing phosphatidic acid ( PA ). However, the effects of the fatty acyl chains of PA on its ability to …
Number of citations: 33 febs.onlinelibrary.wiley.com
F Hoshino, M Nakayama, M Furuta, C Murakami… - Lipids, 2022 - Wiley Online Library
… Lipids: 1,2-Dimyristoyl-sn-glycero-3-phosphate (14:0/14:0-PtdOH), 1,2-dipalmitoyl-sn-glycero-3-phosphate (16:0/16:0-PtdOH), 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (16:0/18:1-…
Number of citations: 1 aocs.onlinelibrary.wiley.com
X Zhai, YG Gao, SK Mishra, DK Simanshu… - Journal of Biological …, 2017 - ASBMB
Genetic models for studying localized cell suicide that halt the spread of pathogen infection and immune response activation in plants include Arabidopsis accelerated-cell-death 11 …
Number of citations: 20 www.jbc.org
CR Halaszovich, D Oliver - Biophysical Journal, 2012 - cell.com
… In this work we have characterized the affinity to anionic phospholipids (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA); 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (…
Number of citations: 4 www.cell.com
AL Egea-Jiménez, S Corbalan-Garcia… - Biophysical …, 2012 - cell.com
… In this work we have characterized the affinity to anionic phospholipids (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA); 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (…
Number of citations: 4 www.cell.com
K Wadeesirisak, S Castano, L Vaysse, F Bonfils… - Biochemical and …, 2023 - Elsevier
… 1 shows the chemical structures of the three selected synthetic PL: POPA (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate), POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) and …
Number of citations: 8 www.sciencedirect.com
RL Walker, CM Pfefferkorn, Y He, JC Lee - Biophysical Journal, 2012 - cell.com
… /W65F (W54), W42F/W54F (W65)) in the presence of sodium dodecyl sulfate (SDS) micelles and phospholipid vesicles (1:1 molar ratio of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (…
Number of citations: 4 www.cell.com
K Kuppe, A Kerth, A Blume… - ChemBioChem, 2008 - Wiley Online Library
… 500-fold stimulation was observed upon incorporation of 10 mol % 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA) into 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) …
JG Slingsby, S Vyas, CM Maupin - Molecular Simulation, 2015 - Taylor & Francis
… In this work, the GAFF partial charges for 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA), 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphochiline (POPC) and 1-palmitoyl-2-oleoyl-sn-…
Number of citations: 6 www.tandfonline.com
Z Salamon, G Lindblom, L Rilfors, K Linde, G Tollin - Biophysical Journal, 2000 - cell.com
… -2-oleoyl-sn-glycero-3-phosphocholine (POPC), 1-palmitoyl-2-oleoyl-sn-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt) (POPG), and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (…
Number of citations: 58 www.cell.com

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